Piperidine-1-carboxylic Acid
Description
Significance as a Core Heterocyclic Scaffold in Organic Synthesis
The utility of Piperidine-1-carboxylic acid and its protected forms, such as tert-butyl or benzyl (B1604629) esters, is well-established in organic synthesis. vulcanchem.comcymitquimica.com These compounds are not typically the final target molecule but rather crucial intermediates used to assemble more complex chemical structures. chemimpex.comchemimpex.com The piperidine (B6355638) ring offers a conformationally restricted, three-dimensional scaffold that chemists can elaborate upon. The carboxylic acid moiety, or its ester equivalent, acts as a key functional group that can be readily modified or can direct the stereochemical outcome of subsequent reactions.
The synthesis of piperidine derivatives often involves multi-step reaction sequences where this compound serves as a versatile starting material or intermediate. evitachem.com For instance, the tert-butoxycarbonyl (Boc) protected version, tert-butyl piperidine-1-carboxylate, is frequently used to stabilize the piperidine nitrogen during synthetic manipulations, allowing for selective reactions at other positions on the ring. vulcanchem.com This strategy is fundamental in the modular synthesis of substituted piperidines, enabling the controlled introduction of various functional groups. vulcanchem.comnih.gov Researchers have developed numerous synthetic routes, including cyclization reactions and modifications of amino acids, to produce specific stereoisomers of substituted Piperidine-1-carboxylic acids, highlighting their importance as chiral building blocks for enantiospecific synthesis. nih.govlookchem.com
Below is a table detailing the chemical properties of the parent compound, this compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₆H₁₁NO₂ | nih.gov |
| Molecular Weight | 129.16 g/mol | nih.gov |
| Canonical SMILES | C1CCN(CC1)C(=O)O | nih.gov |
| InChIKey | DNUTZBZXLPWRJG-UHFFFAOYSA-N | nih.gov |
| CAS Number | 13406-98-9 | nih.gov |
Role in Medicinal Chemistry and Drug Discovery Platforms
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. acs.org Consequently, this compound and its derivatives are central to drug discovery and development platforms. musechem.com They serve as key building blocks for synthesizing libraries of compounds that are screened for therapeutic activity against a wide range of diseases.
The structural framework of this compound is utilized to design molecules that can interact with specific biological targets, such as enzymes and receptors. smolecule.com For example, derivatives have been synthesized and evaluated as inhibitors of gamma-aminobutyric acid (GABA) uptake, which is relevant for treating neurological disorders. nih.gov In the field of oncology, piperidine derivatives are key scaffolds for developing kinase inhibitors, which are crucial for cancer therapy. vulcanchem.com Research has also explored their potential as anticancer agents by targeting enzymes critical for cancer metabolism. vulcanchem.comsmolecule.com
Furthermore, these compounds are instrumental in developing treatments for infectious diseases. One area of study involves their use as precursors for inhibitors of Mycobacterium tuberculosis cell wall biosynthesis, addressing the urgent need for new tuberculosis drugs. excli.de The versatility of the scaffold allows for the creation of derivatives with potential antimicrobial and antiviral properties. smolecule.comsmolecule.com The development of selective inhibitors for Protein Kinase B (Akt), crucial for cell signaling pathways, also relies on the 4-amino-piperidine-1-carboxylic acid carboxamide scaffold, leading to orally bioavailable compounds with in vivo antitumor activity. nih.gov
The table below presents a selection of this compound derivatives and their applications in medicinal chemistry research.
| Derivative Name | Therapeutic Area/Target | Source |
| (R)-1-[4,4-bis(3-phenoxymethyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid | GABA Transporter 1 (GAT1) Inhibition | nih.gov |
| 4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester derivatives | Anticancer (Glutaminase Inhibition) | vulcanchem.com |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Anticancer (Protein Kinase B/Akt Inhibition) | nih.gov |
| 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | Antimicrobial, Anticancer | smolecule.com |
| 4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine-1-carboxylic acid tert-butyl carboxylate | Antitubercular (UDP-Galp mutase inhibition precursor) | excli.de |
| N-diarylalkenyl-piperidinecarboxylic acid derivatives | Neurological Disorders (GABA Uptake Inhibition) | nih.gov |
Historical Context and Evolution of Research Trajectories
The study of piperidine-containing compounds has a long history, deeply rooted in the field of natural product chemistry and the study of alkaloids. uni-regensburg.de The evolution of research on this compound itself is a reflection of the broader advancements in organic synthesis and medicinal chemistry over several decades. Initially, research would have focused on the fundamental reactivity and synthesis of the piperidine ring.
Over time, with the advent of more sophisticated synthetic methodologies, the focus shifted towards creating more complex and functionally diverse piperidine derivatives. The introduction of protecting groups, such as the Boc group, was a significant milestone, allowing for more controlled and selective chemical transformations. vulcanchem.com This enabled chemists to use the this compound scaffold to build elaborate molecules with precise stereochemistry, which is critical for biological activity. researchgate.netrsc.org
Early synthetic routes were often challenging and resulted in low yields. excli.de Modern research has focused on developing more efficient, scalable, and stereoselective syntheses to access these valuable building blocks. nih.gov The trajectory of research has moved from simple synthesis to the strategic design of piperidine-based compound libraries for high-throughput screening in drug discovery. The evolution is also marked by a shift from broad-spectrum bioactive compounds to highly selective agents that target specific proteins or pathways, such as the selective Akt inhibitors developed from a 4-aminopiperidine (B84694) scaffold. nih.gov This progression underscores the enduring importance of the this compound scaffold, which has evolved from a simple heterocyclic curiosity to an indispensable tool in the modern chemist's arsenal (B13267) for creating novel and impactful molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)7-4-2-1-3-5-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUTZBZXLPWRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13406-98-9 | |
| Record name | Piperidine-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPERIDINE-1-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1IH8T5MN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Piperidine 1 Carboxylic Acid and Its Derivatives
Direct Synthesis Approaches to Piperidine-1-carboxylic Acid
The direct formation of this compound and its esters from readily available precursors represents an atom-economical and efficient synthetic strategy. Key methodologies include the carboxylation of piperidine (B6355638) and the hydrolysis or cleavage of corresponding esters.
Carboxylation Reactions of Piperidine Precursors
The direct carboxylation of piperidine to form this compound is a fundamental transformation. While specific examples of direct carboxylation of the parent piperidine are not extensively detailed in the provided results, analogous reactions, such as the synthesis of 4-oxo-1-piperidinecarboxylic acid ester from 1-benzyl-4-piperidone, highlight the feasibility of introducing a carboxylate moiety onto the piperidine nitrogen. lookchem.com This transformation often involves the reaction of a piperidine derivative with a suitable carboxylating agent.
Furthermore, platinum-catalyzed hydroxycarbonylation of olefins presents a general method for the direct synthesis of carboxylic acids, which could potentially be adapted for piperidine precursors bearing an olefinic side chain. rsc.org This method utilizes a platinum catalyst in the presence of carbon monoxide and water to directly convert an alkene to a carboxylic acid.
Another relevant approach is the direct amidation of carboxylic acids with amines using reagents like B(OCH2CF3)3. acs.org This reaction, while forming an amide rather than a carboxylic acid directly, underscores the development of direct coupling methods involving amines and carboxyl groups, which are conceptually related to carboxylation.
Hydrolysis and Ester Cleavage Techniques for this compound Esters
The hydrolysis of this compound esters is a common and effective method for obtaining the corresponding carboxylic acid. This transformation can be achieved under both acidic and basic conditions. libretexts.org For instance, the tert-butyl ester of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid can be hydrolyzed to the carboxylic acid. evitachem.com Basic hydrolysis, often referred to as saponification, is typically irreversible as it forms a carboxylate salt. libretexts.org
Enzymatic hydrolysis offers a milder and often stereoselective alternative. Pig liver esterase (PLE) is a commercially available enzyme that catalyzes the hydrolysis of a wide range of esters, including N-acylated piperidine carboxylates. cdnsciencepub.com Although the enantiomeric excess levels in some initial studies were moderate, these enzymatic methods demonstrate the potential for resolving racemic mixtures of piperidine esters to yield enantiomerically enriched carboxylic acids. cdnsciencepub.com The hydrolysis of lactones (cyclic esters) under acidic conditions to yield a hydroxyacid is another related transformation. libretexts.org
It is also worth noting that the cleavage of the tert-butyl ester group can be achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane, to yield the free carboxylic acid. unimi.it
Stereo- and Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral this compound derivatives with high stereocontrol is crucial for their application in medicinal chemistry. Asymmetric transformations and stereocontrolled functionalization of the piperidine ring are key strategies to achieve this.
Asymmetric Transformations and Chiral Auxiliary Strategies
Asymmetric synthesis of chiral piperidine derivatives can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral starting materials (the chiral pool approach). researchgate.netru.nl Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction and are subsequently removed. wikipedia.orgresearchgate.net For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an amide enolate. wikipedia.org Similarly, the synthesis of (S)-3-cyclohexen-1-carboxylic acid, a precursor for a chiral piperidine analog, was achieved via an asymmetric Diels-Alder reaction using (-)-2,10-camphorsultam as a chiral auxiliary. oup.com
Catalytic asymmetric synthesis is another powerful approach that uses a small amount of a chiral catalyst to generate stereocenters. scispace.com For instance, chiral lithium amides can act as "traceless" auxiliaries in the direct enantioselective Michael addition of carboxylic acids. acs.org Organocatalysis, using small organic molecules as catalysts, has also emerged as a significant tool. Chiral secondary amines can catalyze asymmetric aza-[3 + 3] cycloadditions to form chiral piperidine rings with high enantioselectivity. rsc.org The asymmetric synthesis of piperidines can also be achieved through the desymmetrization of a prochiral starting material. mdpi.com
The table below summarizes some asymmetric transformations used in the synthesis of chiral piperidine derivatives.
| Reaction Type | Chiral Inductor | Key Features | Reference(s) |
| Asymmetric Diels-Alder | (-)-2,10-Camphorsultam (chiral auxiliary) | Synthesis of a chiral carboxylic acid precursor. | oup.com |
| Michael Addition | Chiral Lithium Amides (traceless auxiliary) | Direct enantioselective addition of carboxylic acids. | acs.org |
| Aza-[3 + 3] Cycloaddition | Chiral Secondary Amine (organocatalyst) | Forms chiral piperidine rings with high enantioselectivity. | rsc.org |
| Reductive Cyclization | Chiral Amino Acetals (chiral pool) | Diastereoselective formation of piperidines. | mdpi.com |
Stereocontrol in Piperidine Ring Functionalization
Achieving stereocontrol during the functionalization of a pre-existing piperidine ring is a critical aspect of synthesizing complex derivatives. This can be accomplished through various methods that direct the introduction of new substituents to specific positions with defined stereochemistry.
One strategy involves the use of rhodium-catalyzed C-H insertions of donor/acceptor carbenes, where the site-selectivity (C2, C3, or C4) is controlled by the choice of catalyst and the amine protecting group. researchgate.net For example, functionalization of N-Boc-piperidine with a specific rhodium catalyst can lead to 2-substituted analogues, while a different catalyst and protecting group can direct functionalization to the C4 position. researchgate.net The 3-substituted analogues can be prepared indirectly through stereoselective ring-opening of a cyclopropane (B1198618) intermediate. researchgate.net
Palladium-catalyzed annulation strategies have been developed for the stereocontrolled synthesis of fused piperidine systems. whiterose.ac.uk These methods can convert readily available starting materials into densely functionalized piperidines with control over both enantioselectivity and diastereoselectivity. whiterose.ac.uk Furthermore, a formal [2+2+2] cycloaddition process has been devised for the stereocontrolled formation of ring-fused piperidines. acs.org
Chemo-enzymatic methods also provide a powerful approach for stereoselective functionalization. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov
The following table highlights different approaches for stereocontrolled functionalization of the piperidine ring.
| Method | Key Feature | Position(s) Functionalized | Reference(s) |
| Rhodium-catalyzed C-H insertion | Catalyst and protecting group control | C2, C3, C4 | researchgate.net |
| Palladium-catalyzed annulation | Stereocontrolled formation of fused rings | Multiple | whiterose.ac.uk |
| Formal [2+2+2] cycloaddition | Stereocontrolled formation of fused piperidines | Multiple | acs.org |
| Chemo-enzymatic cascade | Stereoselective reduction of tetrahydropyridines | C3, C4 | nih.gov |
Multicomponent Reaction Strategies for this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical route to diverse molecular scaffolds. nih.gov Several MCRs have been developed for the synthesis of piperidine-containing structures.
One such strategy involves a photoinduced copper-catalyzed three- or four-component [3 + 2 + 1] radical cyclization using amines, alkynes, and aldehydes to produce multisubstituted bicyclic or spirocyclic tetrahydropyridines. researcher.life Another example is a one-pot MCR for the synthesis of benzofuran-fused piperidines from a benzofuran, a primary amine, and formaldehyde. rsc.org This reaction proceeds through a double Mannich reaction and allows for the incorporation of various amino acids and other primary amines, leading to a diverse library of piperidine derivatives. rsc.org
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. nih.gov The Ugi-Joullié and azido-Ugi reactions of spirooxindole-fused 3-thiazolines have been used to create libraries of highly functionalized spirooxindole-fused thiazolidines, which can be further transformed into piperidine derivatives. unimi.it For instance, cleavage of a tert-butyl ester from a Ugi product can yield the free carboxylic acid, and treatment with TFA can afford the piperidine derivative. unimi.it
A four-component reaction involving an aldehyde, LiHMDS, acetyl chloride, and a dienophile has been used to prepare piperidone scaffolds, which are precursors to piperidines. researchgate.net This methodology has been applied to the synthesis of complex polycyclic systems. researchgate.net
The table below provides an overview of some multicomponent reactions used to generate piperidine scaffolds.
| Reaction Name/Type | Components | Product Scaffold | Reference(s) |
| Photoinduced Copper-Catalyzed [3+2+1] Cyclization | Amines, Alkynes, Aldehydes | Bicyclic/Spirocyclic Tetrahydropyridines | researcher.life |
| Double Mannich Reaction | Benzofuran, Primary Amine, Formaldehyde | Benzofuran-fused Piperidines | rsc.org |
| Ugi-Joullié/Azido-Ugi Reactions | Spirooxindole-fused 3-thiazoline, Isocyanide, Carboxylic Acid/Azide | Spirooxindole-fused Thiazolidines (Piperidine Precursors) | unimi.it |
| Four-Component Reaction | Aldehyde, LiHMDS, Acetyl Chloride, Dienophile | Piperidones (Piperidine Precursors) | researchgate.net |
Development of Sustainable and Efficient Synthetic Routes
Modern organic synthesis places a strong emphasis on sustainability and efficiency. For piperidine derivatives, this translates to minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents. Key progress has been made in developing catalytic systems that operate under milder conditions and in employing processes that adhere to the principles of green chemistry.
The move away from harsh reagents and high-energy inputs is critical for sustainable chemical manufacturing. Recent research has unveiled several catalytic systems that enable the synthesis of piperidine derivatives under significantly milder conditions.
A notable development is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, an aluminum oxide-supported platinum–molybdenum (Pt–Mo/γ-Al2O3) catalyst has been shown to effectively facilitate the reductive amination of carboxylic acids with piperidine under hydrogen (H2). This system demonstrates high activity and selectivity even at ambient H2 pressure and can be reused multiple times without a significant drop in performance.
Homogeneous catalysts have also been employed to achieve milder reaction conditions. Rhodium-based catalysts, for example, have proven effective for the hydrogenation of pyridine (B92270) derivatives in less time and under less strenuous conditions than traditional methods. nih.gov Similarly, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov In a novel approach, visible light has been used to initiate an iodine-catalyzed Csp3–H amination to selectively form piperidines, overriding the more common pyrrolidine (B122466) formation and avoiding harsh reagents. acs.org
Bio-catalysis represents the frontier of mild reaction conditions. Chemo-enzymatic methods, such as a cascade reaction involving an amine oxidase and an ene imine reductase, can produce stereo-enriched piperidines from activated pyridines in an aqueous environment. acs.org These enzymatic processes offer high selectivity under ambient temperature and pressure.
Table 1: Catalytic Systems for Milder Synthesis of Piperidine Derivatives
| Catalyst System | Reaction Type | Substrates | Conditions | Key Advantage | Source |
|---|---|---|---|---|---|
| Pt–Mo/γ-Al2O3 | Reductive Amination | Carboxylic Acids, Piperidine | Low H2 pressure, 100-160°C | Reusable heterogeneous catalyst, high yield | |
| Rhodium(I) Complex | Asymmetric Hydrogenation | Pyridine Derivatives | Mild conditions, reduced time | Higher efficiency for specific substrates | nih.gov |
| Gold(I) Complex | Oxidative Amination | Non-activated Alkenes | Use of an oxidizing agent | Difunctionalization of double bonds | nih.gov |
| Iodine (Visible Light) | C–H Amination | 2-aryl-substituted piperidines | Visible light initiation | High selectivity for piperidine over pyrrolidine | acs.org |
| Amine Oxidase/Ene Imine Reductase | Chemo-enzymatic Cascade | Activated Pyridines | Aqueous media, ambient temp. | High stereoselectivity, green process | acs.org |
| [Cp*RhCl2]2 | Asymmetric Reductive Transamination | Pyridinium (B92312) Salts | 40°C, no H2 gas required | Avoids chiral catalysts, wide functional group tolerance | bohrium.com |
Green chemistry principles are increasingly being integrated into the synthesis of this compound and its derivatives. This involves using less hazardous chemicals, employing safer solvents like water, and designing processes that are inherently more efficient and produce less waste. figshare.com
The use of water as a reaction solvent is a significant step towards greener synthesis. A heterogeneous cobalt catalyst has been used for the hydrogenation of pyridine derivatives in water, offering good yields and selectivity without the need for acidic conditions. nih.gov Another approach uses a giant-ball nanoporous isopolyoxomolybdate as a highly efficient and recyclable catalyst for amination reactions in refluxing water, featuring short reaction times and simple product isolation.
Replacing hazardous reagents is another key strategy. Borane-ammonia (H3N-BH3) has been used as a hydrogen source with a ruthenium catalyst for the transfer hydrogenation of pyridines, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org Similarly, systems utilizing sodium borohydride (B1222165) in conjunction with carboxylic acids provide useful reagents for the alkylation of amines under environmentally benign conditions. acs.org
Process-based innovations also contribute to greener synthesis. Electrochemistry, particularly when coupled with flow microreactors, offers a powerful method for cyclization reactions without the need for toxic metal catalysts or harsh reagents. beilstein-journals.org This technique provides higher yields compared to conventional batch reactions and reduces byproduct formation. beilstein-journals.org The development of one-pot, multi-component reactions, often catalyzed by eco-friendly options like phenylboronic acid, further enhances efficiency by combining several synthetic steps, thereby saving time, energy, and resources. researchgate.net
Table 2: Environmentally Benign Approaches to Piperidine Synthesis
| Green Approach | Description | Example Process | Environmental Benefit | Source |
|---|---|---|---|---|
| Use of Water as Solvent | Replacing volatile organic solvents with water. | Cobalt-catalyzed hydrogenation of pyridines in H2O. | Reduced toxicity and environmental impact. | nih.gov |
| Recyclable Catalysts | Employing catalysts that can be recovered and reused. | Isopolyoxomolybdate-catalyzed amination in water. | Waste reduction and lower process cost. | |
| Alternative Hydrogen Sources | Using chemical hydrogen donors instead of high-pressure H2 gas. | Transfer hydrogenation using borane-ammonia and a Ru catalyst. | Improved safety and operational simplicity. | organic-chemistry.org |
| Electrochemical Synthesis | Using electricity to drive reactions in flow microreactors. | Electroreductive cyclization of imines with dihaloalkanes. | Avoids toxic reagents and improves reaction control. | beilstein-journals.org |
| Multi-Component Reactions | Combining multiple starting materials in a single step. | One-pot synthesis using a phenylboronic acid catalyst. | Increased atom economy, reduced waste and energy use. | researchgate.net |
Catalytic Systems for Milder Reaction Conditions
Considerations for Industrial Scale Production
Translating a synthetic route from the laboratory to an industrial scale introduces a new set of challenges. The primary goals are to ensure the process is cost-effective, safe, robust, and produces the target molecule with consistent quality and yield. researchgate.net
Catalyst choice and management are paramount. For large-scale operations, heterogeneous catalysts are often preferred due to their ease of recovery and reuse, which significantly lowers costs. smolecule.com The reusability of catalysts like the Pt-Mo/γ-Al2O3 system is a critical factor for economic viability. For homogeneous catalysts, efficient recovery methods are necessary.
Reagent selection also requires careful consideration. In one documented large-scale synthesis of a piperidine derivative, cesium carbonate, while effective at the lab scale, was deemed unsuitable for scale-up due to its poor solubility, which complicated handling and purification. nih.gov The choice of protecting groups is also crucial, as they must be stable under reaction conditions but easily removable at a large scale without generating difficult-to-remove byproducts. acs.org
The shift from batch processing to continuous flow manufacturing is a significant trend in industrial chemical production. Flow reactors, including microreactors, offer superior control over reaction parameters like temperature and pressure, leading to better safety profiles, higher yields, and more consistent product quality. beilstein-journals.org They are particularly advantageous for highly exothermic or hazardous reactions. The use of flow reactors for processes like continuous nitrosation has been shown to achieve near-perfect conversion with precise control over residence time. smolecule.com
Finally, purification methods must be scalable and efficient. Chromatography, while common in the lab, is often too expensive and generates too much waste for large-scale production. nih.gov Therefore, developing processes that yield high-purity products through crystallization or simple extraction is a key consideration for industrial applications. researchgate.net
Chemical Transformations and Reactivity Profiles of Piperidine 1 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of piperidine-1-carboxylic acid is a key site for various chemical modifications, including the formation of esters and amides, its use in protecting group strategies, and its participation in decarboxylation reactions.
Esterification and Amide Bond Formation
The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification: The formation of esters from this compound can be achieved through standard acid-catalyzed reactions with alcohols. For instance, reaction with methanol (B129727) in the presence of an acid catalyst like hydrogen chloride can yield the corresponding methyl ester. The choice of alcohol and reaction conditions can be varied to produce a diverse range of ester derivatives.
Amide Bond Formation: The synthesis of amides from this compound is a crucial reaction, often employed in the construction of biologically active molecules. researchgate.netluxembourg-bio.com This transformation typically involves the activation of the carboxylic acid, followed by reaction with an amine. researchgate.netderpharmachemica.com Common methods for activating the carboxylic acid include conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. scispace.comgoogle.com The resulting highly reactive acid chloride can then be treated with a primary or secondary amine to form the desired amide. scispace.com
A variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions, which is particularly important when dealing with sensitive substrates. luxembourg-bio.comnih.gov These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP), promote the coupling of carboxylic acids and amines by forming a reactive intermediate. luxembourg-bio.comnih.gov For instance, a protocol for amide bond formation for electron-deficient amines and carboxylic acids utilizes 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt. nih.gov Another approach involves the use of carbonyl diimidazole (CDI) to activate the carboxylic acid, forming a soluble N-acyl imidazole (B134444) derivative that can then react with an amine. nih.gov
Interactive Table: Common Coupling Reagents for Amide Bond Formation
Carboxylic Acid Protecting Group Chemistry
In multistep organic synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions at other sites in the molecule. wikipedia.org The carboxylic acid group of this compound can be protected by converting it into a less reactive derivative, most commonly an ester. wikipedia.org
Common protecting groups for carboxylic acids include methyl, benzyl (B1604629), and tert-butyl esters. libretexts.org
Methyl esters can be removed by acid or base-catalyzed hydrolysis. libretexts.org
Benzyl esters are often cleaved by hydrogenolysis. libretexts.org
tert-Butyl esters are readily removed under acidic conditions. libretexts.orgevitachem.com The tert-butyl group is a common protecting group for the carboxylic acid functionality. vulcanchem.comcymitquimica.com
The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent steps of the synthesis, as the deprotection conditions must be compatible with the other functional groups present in the molecule. This strategy of using different protecting groups that can be removed under distinct conditions is known as orthogonal protection. wikipedia.org
Decarboxylation Pathways and Derivatives
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. While the direct decarboxylation of simple aliphatic carboxylic acids typically requires harsh conditions, the presence of certain structural features can facilitate this process. chemrxiv.org In the context of this compound, decarboxylation can be a significant pathway, particularly when the piperidine (B6355638) ring is substituted with electron-withdrawing groups that can stabilize the resulting carbanionic intermediate. chemrxiv.org
Recent research has shown that even stable carboxylic acids can undergo reversible decarboxylation under certain conditions in solution. chemrxiv.org This process involves the generation and trapping of carbanion intermediates. chemrxiv.org
Decarboxylative functionalization reactions represent a powerful tool in organic synthesis, allowing for the conversion of readily available carboxylic acids into a variety of other functional groups. nih.govacs.org These reactions proceed via the cleavage of the C-C bond between the carboxyl group and the rest of the molecule. acs.org One such method is decarboxylative halogenation, which converts a carboxylic acid to the corresponding organic halide. acs.org
Functionalization at the Piperidine Nitrogen Atom
The nitrogen atom of the piperidine ring in this compound is a nucleophilic center and can participate in a variety of chemical transformations, including acylation and alkylation.
N-Acylation and N-Alkylation Strategies
N-Acylation: The piperidine nitrogen can be acylated by reacting this compound or its ester derivatives with acylating agents such as acid chlorides or anhydrides. For example, N-acetylpiperidine-4-carboxylic acid can be synthesized by reacting isonipecotic acid with acetic anhydride. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage.
N-Alkylation: N-alkylation of the piperidine nitrogen introduces an alkyl group. researchgate.netresearchgate.net This can be achieved by reacting this compound derivatives with alkyl halides. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrogen halide that is formed. researchgate.net For instance, piperidine can be N-alkylated with various alkyl bromides or iodides in anhydrous acetonitrile. researchgate.net Another method for N-alkylation is reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent.
Interactive Table: Common Reagents for N-Alkylation of Piperidines
Formation of N-Substituted this compound Derivatives
The ability to functionalize the piperidine nitrogen allows for the synthesis of a wide array of N-substituted this compound derivatives. nih.gov These derivatives are of significant interest in medicinal chemistry, as the nature of the N-substituent can have a profound impact on the biological activity of the molecule. mdpi.comresearchgate.net By varying the acyl or alkyl group introduced at the nitrogen atom, libraries of compounds can be generated for screening in drug discovery programs. nih.govajchem-a.com
For example, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and evaluated as inhibitors of steroid-5α-reductase. nih.gov These compounds featured a variety of N-substituents, including benzoyl, benzyl, and various other acyl and carbamoyl (B1232498) groups. nih.gov
Stereochemical Implications in Reaction Pathways
The stereochemistry of the piperidine ring is a critical determinant of the biological activity of its derivatives, making stereoselective synthesis a paramount objective in medicinal and organic chemistry. google.com The spatial arrangement of substituents on the this compound scaffold profoundly influences its interaction with biological targets, such as enzymes and receptors. For instance, the specific configuration of a chiral center can dictate the binding affinity and selectivity of a molecule. In pyrrolidine (B122466) analogs, which share structural similarities with piperidines, the (R)-configuration was found to enhance target selectivity by 20–30% compared to the (S)-enantiomer, suggesting similar stereochemical advantages may be present in piperidine derivatives. vulcanchem.com
The synthesis of enantiomerically pure or enriched this compound derivatives often necessitates the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemical outcome. researchgate.net Common strategies include:
Asymmetric Catalysis: The use of chiral catalysts, such as copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) with PyBOX ligands, has been shown to achieve high enantiomeric excess (ee) in reactions forming heterocyclic systems, a technique adaptable to piperidine synthesis. vulcanchem.com
Chiral Pool Synthesis: Starting from readily available chiral molecules like amino acids allows for the synthesis of 2-substituted carboxypiperidines with a known, predefined stereochemistry. researchgate.net
Diastereoselective Reactions: Reductive cyclization of amino acetals, themselves prepared via a diastereoselective nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidine ring, which is retained during the cyclization step. mdpi.com
The rigid, chair-like conformation of the piperidine ring, combined with the stereochemical configuration of its substituents, imposes significant conformational constraints that influence reactivity. These fixed spatial arrangements are crucial for designing molecules that fit precisely into the binding pockets of target proteins. The development of stereocontrolled methodologies, such as oxidative ring opening followed by a ring-closing reductive amination, allows for precise control over the final product's stereochemistry. researchgate.net The importance of achieving high stereoselectivity is underscored by the often significant differences in pharmacological activity between enantiomers. google.com
Table 1: Comparison of Synthetic Approaches for Stereocontrol This table is interactive and can be sorted by clicking on the column headers.
| Method | Typical Yield (%) | Typical Purity (%) | Key Challenge | Reference |
|---|---|---|---|---|
| Classical Stepwise Synthesis | 45–55 | 90–95 | Low enantiomeric excess (70–80%) | vulcanchem.com |
| Catalytic Asymmetric Synthesis | 60–65 | >98 | Requires expensive chiral ligands | vulcanchem.com |
| Solid-Phase Synthesis | 70–75 | 95–97 | Limited scalability | vulcanchem.com |
Stability and Degradation Studies of this compound
The stability of this compound and its derivatives is a critical factor for their synthesis, storage, and application. The presence of the N-tert-butoxycarbonyl (Boc) group, a common protecting group for the piperidine nitrogen, significantly enhances the chemical stability of the molecule. evitachem.com The Boc group is generally stable towards most nucleophiles and basic conditions, which allows for selective reactions at other parts of the molecule. organic-chemistry.org However, it is labile under anhydrous acidic conditions, which facilitates its removal when desired. organic-chemistry.org
Thermal Stability: The storage temperature has a pronounced effect on the degradation rate of this compound derivatives. For N-Boc-piperidine-4-carboxylic acid methyl ester, higher temperatures accelerate the rate of degradation by increasing the kinetic energy of molecules, leading to more frequent and energetic collisions that can break chemical bonds. bloomtechz.com Conversely, storing the compound at lower temperatures (e.g., 0-10°C) significantly slows the degradation process. bloomtechz.com Some derivatives have shown excellent long-term stability under specific conditions; for example, (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester exhibited less than 5% degradation after six months of storage at -20°C. vulcanchem.com
Chemical Stability and Degradation Pathways: The primary degradation pathways for this compound and its esters involve hydrolysis and decarboxylation.
Hydrolysis: Ester derivatives, such as tert-butyl or ethyl esters, can undergo hydrolysis to yield the parent carboxylic acid and the corresponding alcohol. cymitquimica.com This reaction is typically catalyzed by acid or base.
Decarboxylation: Under certain conditions, particularly at elevated temperatures, the carboxylic acid moiety can be lost as carbon dioxide. smolecule.com
Oxidative Degradation: The piperidine ring itself can be susceptible to oxidation, although the N-Boc group offers some protection. Studies on structurally similar cyclic amines show that degradation can be initiated by oxidation, especially in the presence of oxygen and metal ions, leading to ring-opening and the formation of various smaller molecules like aldehydes and amides. acs.org
Table 2: Stability Data for this compound Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound Derivative | Condition | Observation | Stability Profile | Reference |
|---|---|---|---|---|
| (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester | -20°C for 6 months | <5% degradation | High | vulcanchem.com |
| N-Boc-Piperidine-4-carboxylic acid methyl ester | High Temperature | Accelerated degradation | Low | bloomtechz.com |
| N-Boc-Piperidine-4-carboxylic acid methyl ester | 0-10°C | Significantly slowed degradation | Moderate to High | bloomtechz.com |
| N-Boc protected amines | Anhydrous Acid | Cleavage of Boc group | Labile | organic-chemistry.org |
| N-Boc protected amines | Nucleophiles and Bases | No reaction | Stable | organic-chemistry.org |
Strategic Applications in Complex Organic Synthesis
Piperidine-1-carboxylic Acid as a Versatile Building Block
The piperidine (B6355638) moiety is a prevalent structural motif in a vast number of pharmacologically important natural products and FDA-approved pharmaceuticals. rsc.org Consequently, this compound and its derivatives serve as indispensable building blocks in synthetic organic chemistry. chemimpex.comlookchem.com The presence of the carboxylic acid group and the piperidine nitrogen allows for a wide array of chemical transformations, making these compounds highly valuable for constructing more complex molecular architectures. vulcanchem.comlookchem.com
Construction of Complex Heterocyclic Systems
This compound derivatives are instrumental in the synthesis of a variety of complex heterocyclic systems. cymitquimica.com The piperidine ring itself serves as a fundamental scaffold that can be further elaborated. vulcanchem.com For instance, derivatives such as 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester are utilized as intermediates in the synthesis of more complex structures. chemimpex.com The reactivity of the acetyl group allows for further functionalization, leading to the creation of diverse heterocyclic frameworks. chemimpex.com
Research has demonstrated the use of this compound derivatives in the synthesis of pyrazole-containing compounds. Specifically, piperidine-4-carboxylic acid can be converted into corresponding β-keto esters, which then undergo reactions to form 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. mdpi.com This highlights the role of the piperidine scaffold in accessing other important classes of heterocycles.
Furthermore, the synthesis of 4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine-1-carboxylic acid tert-butyl carboxylate, a precursor to an inhibitor of Mycobacterium tuberculosis cell wall biosynthesis, underscores the importance of these building blocks in medicinal chemistry. excli.de This synthesis showcases the integration of the piperidine ring into a more complex thiazole-containing heterocyclic system.
Synthesis of Nitrogen-Containing Natural Products and Alkaloid Analogues
The piperidine ring is a core component of numerous alkaloids and other nitrogen-containing natural products. primescholars.com As such, this compound and its derivatives are key starting materials and intermediates in the total synthesis of these bioactive molecules. researchgate.net
A notable example is the use of the pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester in the stereoselective synthesis of several biologically active alkaloids, including sedridine, allosedridine, and coniine. researchgate.net This demonstrates the utility of chiral piperidine building blocks in achieving the stereochemical complexity often found in natural products. researchgate.net The synthesis of piperidine alkaloids like dumetorine (B1253007) and epidihydropinidine (B1243738) has also been accomplished using pure enantiomers of 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester as a common starting material. researchgate.net
The versatility of these building blocks extends to the synthesis of various piperidine alkaloids. For instance, the synthesis of fire ant venom alkaloids, specifically 2-methyl-6-alkyl-Δ1,6-piperideines, has been achieved using derivatives of this compound. nih.gov This research highlights the strategic manipulation of functional groups on the piperidine ring to construct complex alkaloid analogues. nih.gov
Advanced Protecting Group Strategies
In the multi-step synthesis of complex molecules, the selective protection and deprotection of functional groups is paramount. This compound derivatives play a significant role in advanced protecting group strategies, particularly for amines.
Carbamate-Based Protecting Groups Derived from this compound
Carbamates are widely used as protecting groups for amines due to their ease of installation and removal under specific conditions. masterorganicchemistry.comorganic-chemistry.org The tert-butyloxycarbonyl (Boc) group is a common carbamate (B1207046) protecting group that can be derived from a derivative of this compound. masterorganicchemistry.comchemimpex.com The Boc group is typically stable under a variety of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or by heating. masterorganicchemistry.comwikipedia.org
The use of Boc-protected piperidine derivatives is extensive in organic synthesis. For example, 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester features a Boc-protected piperidine nitrogen, which allows for selective reactions at other parts of the molecule. chemimpex.combiosynth.com The stability of the Boc group ensures that the piperidine nitrogen remains unreactive during transformations of the acetyl group. chemimpex.com Similarly, (S)-2-formyl-piperidine-1-carboxylic acid tert-butyl ester utilizes the Boc group to protect the piperidine nitrogen while the formyl group undergoes further reactions. chemimpex.com
The table below summarizes some common carbamate protecting groups and their removal conditions.
| Protecting Group | Abbreviation | Removal Conditions |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., HCl, TFA), or heat (>80 °C) wikipedia.org |
| Carbobenzyloxy | Cbz, Z | Hydrogenolysis (H₂, Pd/C), or Na in liquid NH₃ wikipedia.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20-50% piperidine in DMF) wikipedia.org |
| p-Nitrobenzyloxycarbonyl | pNZ | Neutral conditions with catalytic acid ub.edu |
Orthogonal Protection Strategies Utilizing this compound Derivatives
Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgwikipedia.org This is crucial in the synthesis of complex molecules with multiple functional groups. This compound derivatives are often employed in orthogonal protection schemes.
A common orthogonal pair is the Fmoc group and the t-butyl (tBu) group. iris-biotech.de The Fmoc group is labile to basic conditions, typically using piperidine for its removal, while the tBu group is removed with acid. wikipedia.orgiris-biotech.de This orthogonality is fundamental in solid-phase peptide synthesis (SPPS). iris-biotech.de Although piperidine itself is the deprotecting agent, derivatives of this compound are used to introduce protected amino acids into the growing peptide chain.
For example, a peptide can be synthesized with the N-terminus protected by an Fmoc group and a side-chain carboxyl group protected as a t-butyl ester. The Fmoc group can be selectively removed with piperidine to allow for chain elongation, while the t-butyl ester remains intact. iris-biotech.de This strategy allows for the precise and controlled assembly of complex peptides.
Furthermore, the p-nitrobenzyloxycarbonyl (pNZ) group can be used as a temporary Nα-protecting group in SPPS. ub.edu The pNZ group is stable to the piperidine used for Fmoc removal and to the trifluoroacetic acid used for tBu removal, making it orthogonal to both. ub.edu This allows for even more complex synthetic strategies, such as the synthesis of branched or cyclic peptides. ub.edu
Design and Synthesis of Ligands for Catalysis Incorporating this compound Scaffolds
Chiral ligands are essential for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. This compound and its derivatives have been utilized in the design and synthesis of novel chiral ligands. The rigid piperidine scaffold can provide a well-defined steric environment around a metal center, which is crucial for achieving high enantioselectivity.
The synthesis of chiral phosphine-alkene ligands has been reported, where the piperidine framework is a key structural element. whiterose.ac.uk These ligands have shown potential in asymmetric catalysis. Additionally, the synthesis of chiral 2-substituted-4-piperidone-1-carboxylic acid tert-butyl esters provides valuable intermediates for the preparation of various alkaloids and medicines. google.com The chirality introduced at the 2-position of the piperidine ring can be leveraged in the design of chiral ligands.
Research has also focused on the asymmetric synthesis of piperidine derivatives through catalytic methods. For instance, the highly enantioselective [4+2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, furnishes a variety of functionalized piperidine derivatives with excellent stereoselectivity. researchgate.net These chiral piperidines can then be used as building blocks for more complex ligands.
The development of chemo-enzymatic methods for the synthesis of stereo-enriched piperidines further expands the toolbox for ligand design. acs.org By combining chemical synthesis with biocatalysis, a wide range of chiral piperidines with precise stereochemistry can be prepared, which are valuable precursors for chiral ligands. acs.org
Pharmacological and Biological Investigations of Piperidine 1 Carboxylic Acid Derivatives
Modulation of Biological Targets and Pathways
Derivatives of piperidine-1-carboxylic acid have demonstrated the ability to modulate the activity of various biological targets, including enzymes, receptors, ion channels, and transport systems. This modulation is often achieved through specific binding interactions, leading to either inhibition or activation of the target protein.
This compound derivatives have been identified as potent inhibitors of several enzymes and as ligands for various receptors, exhibiting both antagonistic and agonistic activities.
Enzyme Inhibition:
The piperidine (B6355638) scaffold is a key component in the design of various enzyme inhibitors. nih.gov For instance, certain piperidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3), enzymes crucial for cell cycle regulation. evitachem.com Others have demonstrated inhibitory activity against glutaminase, an enzyme important for cancer metabolism. vulcanchem.com The introduction of a carboxylic acid group can enhance binding to the active site of enzymes through interactions like hydrogen bonding.
Derivatives have also been investigated as inhibitors of other enzymes, including:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): N-benzyl substituted amides of 1H-indole-5-carboxylic acid linked to a piperidine moiety have been synthesized and evaluated as potential inhibitors of cholinesterases, which are relevant targets in Alzheimer's disease research. uj.edu.pl
Protein Kinase B (PKB/Akt): 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as selective and orally active inhibitors of PKB, a key enzyme in cancer signaling pathways. nih.govacs.org
c-Src Kinase: Pyrazolo[3,4-d]pyrimidine derivatives incorporating a piperidine structure have shown inhibitory activity against c-Src kinase, a target in anticancer research. cbijournal.com
| Target Enzyme | This compound Derivative Class | Observed Effect | Reference(s) |
| Cyclin-dependent kinases (CDKs) | Pyrazole derivatives | Inhibition | evitachem.com |
| Glycogen synthase kinase-3 (GSK-3) | Pyrazole derivatives | Inhibition | evitachem.com |
| Glutaminase | 4-(2-aminoethylthio)piperidine derivatives | Inhibition | vulcanchem.com |
| Acetylcholinesterase (AChE) | N-benzyl substituted amides of 1H-indole-5-carboxylic acid | Inhibition | uj.edu.pl |
| Butyrylcholinesterase (BuChE) | N-benzyl substituted amides of 1H-indole-5-carboxylic acid | Inhibition | uj.edu.pl |
| Protein Kinase B (PKB/Akt) | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Inhibition | nih.govacs.org |
| c-Src Kinase | Pyrazolo[3,4-d]pyrimidine derivatives | Inhibition | cbijournal.com |
Receptor Antagonism/Agonism:
This compound derivatives have been designed to interact with a variety of receptors, acting as either antagonists (blocking the receptor) or agonists (activating the receptor).
NMDA Receptor Antagonists: Carboxylic acid amide derivatives of piperidine have been shown to be highly effective and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly the NR2B subtype. google.com Cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids are another class of potent and selective NMDA receptor antagonists. nih.gov
5-HT4 Receptor Ligands: Arylcarbamate derivatives of 1-piperidineethanol have been synthesized and evaluated as ligands for the 5-HT4 receptor. acs.org While some derivatives showed a drop in affinity, ortho-substituted carbamates displayed nanomolar affinity for these receptors. acs.org
Sigma-1 (σ1) and Histamine (B1213489) H3 Receptor Antagonists: Piperidine derivatives have been identified as dual-acting antagonists for both the sigma-1 and histamine H3 receptors, showing promise for the treatment of pain. nih.govacs.org
Opioid Receptor Agonists: Carfentanil, a derivative of piperidine-4-carboxylic acid, is a potent synthetic opioid receptor agonist. lookchem.com
P2Y₁₄ Receptor Antagonists: Piperidine derivatives containing trifluoromethyl groups have demonstrated nanomolar affinity as P2Y₁₄ receptor antagonists. vulcanchem.com
| Receptor Target | This compound Derivative Class | Activity | Reference(s) |
| NMDA Receptor (NR2B subtype) | Carboxylic acid amide derivatives | Antagonist | google.com |
| NMDA Receptor | cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids | Antagonist | nih.gov |
| 5-HT4 Receptor | Arylcarbamate derivatives of 1-piperidineethanol | Ligand (some with high affinity) | acs.org |
| Sigma-1 (σ1) and Histamine H3 Receptors | Piperidine derivatives | Antagonist | nih.govacs.org |
| Opioid Receptor | Carfentanil (piperidine-4-carboxylic acid derivative) | Agonist | lookchem.com |
| P2Y₁₄ Receptor | Trifluoromethyl-containing piperidine derivatives | Antagonist | vulcanchem.com |
The ability of this compound derivatives to interact with ion channels and transport systems contributes to their diverse pharmacological profiles.
(S)-1-Boc-piperidine-2-carboxylic acid is noted for its potential to modulate ion channel activity, making it a candidate for developing drugs for neurological and cardiovascular conditions. lookchem.com The piperidine ring itself can influence how compounds interact with biological membranes, which is crucial for accessing ion channels embedded within them. frontiersin.org For example, certain piperidine derivatives can affect the function of ion channels formed by antimicrobial agents by altering the properties of the surrounding lipid membrane. frontiersin.org
Quinazolone-alkyl-carboxylic acid derivatives, including an acetyl piperidine derivative, have been shown to inhibit transmembrane Ca²⁺ ion flux through AMPA receptors, with different derivatives affecting distinct phases of channel opening. nih.gov
In the context of transport systems, amino acids built on a piperidine ring have been synthesized to study the transport of cationic amino acids. These studies have shown that for these compounds to be transported by the cationic amino acid system, the nitrogen atom needs to be part of a distinctly cationic structure.
Enzyme Inhibition and Receptor Antagonism/Agonism Studies[13],[15],[16],[17],[18],
Therapeutic Potential in Disease Models
The diverse biological activities of this compound derivatives have led to their investigation in a wide range of disease models, demonstrating their potential as therapeutic agents.
The piperidine scaffold is a common feature in many drugs targeting the central nervous system. clinmedkaz.org Derivatives of this compound have been extensively studied for their potential in treating various CNS disorders.
Neurological Disorders: NMDA receptor antagonists, including piperidine-carboxylic acid derivatives, are being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Some piperidine derivatives are also being explored for their potential in managing Parkinson's disease and Huntington's disease. google.com
Analgesics: The development of piperidine carboxamides as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1) channel represents a promising avenue for new pain therapies. researchgate.net Additionally, dual-acting sigma-1 receptor antagonists and mu-opioid receptor agonists based on a piperidine propionamide (B166681) scaffold are being researched for treating neuropathic pain. mdpi.com
Antipsychotics: Piperidine derivatives are found in the chemical structures of antipsychotic drugs like haloperidol (B65202) and risperidone. clinmedkaz.org Newer research focuses on developing atypical antipsychotics by synthesizing derivatives of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles that target multiple receptors, including dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.gov
Piperidine derivatives have shown a broad spectrum of antimicrobial and antiviral activities. clinmedkaz.org
Antibacterial and Antifungal: Sulphonamides derived from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid have demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net
Antiviral: Research has focused on synthesizing new piperidine derivatives to identify novel antiviral drugs. mdpi.com For instance, hydrochlorides of cyclopropanecarboxylic acid esters based on piperidinecarboxylic acids have been synthesized and tested for their antiviral properties. mdpi.com Studies have shown that some piperidine derivatives are effective against the influenza A/H1N1 virus. nih.gov Furthermore, piperazine-containing indole (B1671886) derivatives have shown potent antiviral activities against HIV-1. arabjchem.org
The piperidine scaffold is a privileged structure in the design of anticancer drugs, targeting various biological pathways involved in cancer progression. researchgate.net
Kinase Inhibition: A significant area of research involves the development of piperidine-containing compounds as kinase inhibitors. evitachem.com For example, 4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]this compound tert-butyl ester acts as an inhibitor of cyclin-dependent kinases. evitachem.com Derivatives of 4-(2-aminoethylthio)piperidine have shown anticancer activity by inhibiting glutaminase. vulcanchem.com Furthermore, piperidine derivatives are key scaffolds in the development of inhibitors for protein kinase B (Akt), another important target in oncology. nih.gov
Antiproliferative Effects: Piperidine derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines. researchgate.net For instance, they have shown selective inhibition against triple-negative breast cancer cell lines and can induce cell cycle arrest in other cancer cells. researchgate.net Some ursolic acid derivatives with piperidine moieties at the C-28 position have also shown enhanced anticancer activity. nih.gov
| Therapeutic Area | Derivative Class/Compound | Mechanism/Target | Disease Model/Application | Reference(s) |
| CNS Disorders | ||||
| Neurological Disorders | cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids | NMDA receptor antagonism | Alzheimer's disease | nih.gov |
| Analgesia | Piperidine carboxamides | TRPV1 antagonism | Pain | researchgate.net |
| Antipsychotics | 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles | Multi-receptor (D2, 5-HT1A, 5-HT2A) affinity | Schizophrenia | nih.gov |
| Antimicrobial/Antiviral | ||||
| Antibacterial/Antifungal | Sulphonamides of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | Not specified | Gram-positive and Gram-negative bacteria, fungi | researchgate.net |
| Antiviral | Hydrochlorides of cyclopropanecarboxylic acid esters | Not specified | Influenza A/H1N1 | mdpi.comnih.gov |
| Antiviral (HIV) | Piperazine-containing indole derivatives | Not specified | HIV-1 | arabjchem.org |
| Oncology | ||||
| Anticancer | 4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]this compound tert-butyl ester | Cyclin-dependent kinase inhibition | Cancer | evitachem.com |
| Anticancer | 4-(2-aminoethylthio)piperidine derivatives | Glutaminase inhibition | Breast and lung cancer cell lines | vulcanchem.com |
| Anticancer | Ursolic acid derivatives with piperidine moieties | Not specified | Various cancer cell lines | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
Derivatives of this compound have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. These compounds often target key enzymes and pathways involved in the inflammatory cascade.
One notable mechanism of action is the inhibition of soluble epoxide hydrolase (sEH). Inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory properties. nih.govnih.gov EETs are metabolites of arachidonic acid and their conversion to less active dihydroxyeicosatrienoic acids (DHETs) is mediated by sEH. nih.gov By blocking this enzymatic activity, piperidine-derived inhibitors can enhance the beneficial effects of EETs. nih.govnih.gov
Furthermore, certain piperidine derivatives have shown the ability to modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation. nih.gov Some derivatives have exhibited inhibitory effects on both COX-1 and COX-2 isoforms. nih.gov The inhibition of these enzymes is a well-established strategy for managing inflammation. nih.gov
The immunomodulatory effects of these derivatives have also been observed through the downregulation of pro-inflammatory cytokines. tandfonline.com For instance, certain 1,8-naphthyridine-3-carboxamide derivatives incorporating a piperidine moiety have been evaluated for their ability to reduce the production of these inflammatory signaling molecules. tandfonline.com Additionally, some piperidine compounds are being investigated for their potential to modulate immune responses in conditions like rheumatoid arthritis. clinmedkaz.org
Studies have also explored the anti-inflammatory potential of piperidine derivatives in vivo. For example, halogenated derivatives of piperidine-4-carboxamide demonstrated considerable anti-inflammatory effects in a carrageenan-induced paw edema model in rats, with chloro and bromo derivatives showing potency comparable to acetylsalicylic acid. researchgate.net
The diverse mechanisms through which this compound derivatives exert their anti-inflammatory and immunomodulatory effects make them a promising area of research for the development of new therapeutic agents.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation
Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological profile of this compound derivatives. These studies have identified key structural features that influence their biological activity, guiding the design of more potent and selective compounds.
A critical aspect of the SAR for these derivatives is the nature of the substituents on the piperidine ring. For instance, in the context of soluble epoxide hydrolase (sEH) inhibitors, the substitution pattern on the piperidine core significantly impacts inhibitory potency. nih.gov Isosteric modifications that alter the steric and electronic properties at specific positions can lead to substantial changes in efficacy. nih.gov
The replacement of a piperazine (B1678402) ring with a piperidine moiety has been identified as a crucial structural element for achieving dual affinity for histamine H3 and sigma-1 receptors, which has implications for developing novel pain therapies. nih.gov This highlights the importance of the core heterocyclic structure in determining receptor interaction and selectivity. nih.gov
In the development of anti-inflammatory agents, the introduction of various substituents has been shown to modulate activity. For example, in a series of pyrimidine (B1678525) derivatives, the presence of electron-releasing groups on the phenyl moieties enhanced 5-LOX inhibitory activity. rsc.org Similarly, for pyridodipyrimidine derivatives, those with electron-releasing groups exhibited better edema inhibitory effects than those with electron-withdrawing groups. rsc.org
Computational modeling and SAR studies are actively being used to optimize the pharmacological profile of compounds like 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid. These studies help in identifying which substituents on the piperidine ring can enhance biological activity while minimizing toxicity.
The following table summarizes key SAR findings for different classes of piperidine derivatives:
| Derivative Class | Key Structural Feature | Impact on Activity | Reference |
| sEH Inhibitors | Isosteric modifications on the piperidine ring | Significant alteration of steric and electronic properties can drastically change efficacy. | nih.gov |
| Dual H3/σ1 Receptor Ligands | Replacement of piperazine with piperidine | Crucial for dual receptor affinity. | nih.gov |
| Pyrimidine Derivatives (5-LOX inhibitors) | Electron-releasing groups on phenyl moieties | Enhanced inhibitory activity. | rsc.org |
| Pyridodipyrimidine Derivatives | Electron-releasing groups | Better edema inhibitory effects. | rsc.org |
These SAR insights are crucial for the rational design and development of next-generation therapeutics based on the this compound scaffold.
Preclinical Pharmacological Evaluation and Mechanistic Elucidation
The preclinical evaluation of this compound derivatives has provided significant insights into their pharmacological effects and mechanisms of action. These studies are essential for determining the potential therapeutic applications of these compounds before they can be considered for clinical trials.
Numerous piperidine derivatives have undergone preclinical investigation, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antineoplastic, antimicrobial, and effects on the central nervous system. clinmedkaz.org In the context of inflammation, preclinical models have been vital in confirming the anti-inflammatory potential observed in vitro. For instance, certain piperidine analogues have been established as potent orally active anti-inflammatory agents with fewer side effects compared to established drugs like naproxen (B1676952) and indomethacin (B1671933) in preclinical settings. wisdomlib.org
Mechanistic elucidation studies have often focused on the interaction of these derivatives with specific biological targets. For example, the inhibition of soluble epoxide hydrolase (sEH) by piperidine-derived amides has been a key area of investigation. nih.govnih.gov Preclinical studies have shown that by inhibiting sEH, these compounds can increase the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov
Furthermore, the antitryptic activity of some piperidine derivatives has been evaluated as a potential mechanism for their anti-inflammatory effects. wisdomlib.org Obstruction of pancreatic proteases like trypsin has been shown to reduce inflammation, suggesting that trypsin inhibitors could play a role in managing inflammatory conditions. wisdomlib.org
The stability of these compounds is also a critical aspect of preclinical evaluation. Studies on piperidine-derived amide sEH inhibitors have included assessments of their stability in liver microsomes. nih.govnih.gov For example, substituting hydrogen with deuterium (B1214612) in these molecules has been shown to increase their half-lives in both rat and human microsomes without compromising their sEH inhibitory potency, indicating improved bioavailability. nih.gov
The table below provides examples of preclinical findings for this compound derivatives:
| Compound Type | Preclinical Model/Assay | Key Finding | Reference |
| Halogenated piperidine-4-carboxamide derivatives | Carrageenan-induced rat paw edema | Chloro and bromo derivatives showed potent anti-inflammatory effects comparable to acetylsalicylic acid. | researchgate.net |
| Piperidine-derived amide sEH inhibitors | Rat and human liver microsome stability assay | Deuterium substitution increased metabolic stability. | nih.gov |
| Various piperidine analogues | In vivo anti-inflammatory models | Demonstrated potent oral anti-inflammatory activity with a favorable side-effect profile compared to standard NSAIDs. | wisdomlib.org |
These preclinical evaluations are crucial for identifying promising lead compounds and understanding their mechanisms of action, paving the way for further development.
In Silico Approaches for Biological Activity Prediction and Lead Compound Identification
In silico methods have become an indispensable tool in the discovery and development of novel this compound derivatives. These computational approaches allow for the prediction of biological activities and the identification of promising lead compounds, thereby streamlining the drug discovery process. clinmedkaz.orgclinmedkaz.org
One widely used in silico tool is the Prediction of Activity Spectra for Substances (PASS), which can predict a wide range of pharmacological effects and mechanisms of action for a given chemical structure. clinmedkaz.orgclinmedkaz.org Studies have utilized PASS to analyze new piperidine derivatives, predicting potential anti-inflammatory, antimicrobial, antiviral, and central nervous system activities. clinmedkaz.org These predictions are instrumental in guiding further preclinical studies by highlighting the most probable biological effects of new compounds. clinmedkaz.orgclinmedkaz.org
Another key in silico approach is target identification using web tools like SwissTargetPrediction. clinmedkaz.org By analyzing the chemical structure of a piperidine derivative, this tool can predict its most likely protein targets. This is crucial for understanding the compound's mechanism of action and for identifying potential on-target and off-target effects. clinmedkaz.org
Molecular docking is another powerful computational technique used to study the interactions between piperidine derivatives and their biological targets at the molecular level. nih.gov For instance, docking studies have been employed to understand the binding modes of novel piperidine pyrimidine amides with the enzyme lipoxygenase, helping to explain their observed inhibitory activity. nih.gov These studies can provide insights into the specific amino acid residues involved in the binding, which is valuable for the rational design of more potent inhibitors.
In addition to activity prediction and mechanistic studies, in silico methods are also used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. clinmedkaz.org This information is critical for assessing the drug-likeness of a molecule and for identifying potential liabilities early in the drug discovery process.
The following table summarizes the application of various in silico tools in the study of this compound derivatives:
| In Silico Tool | Application | Purpose | Reference |
| PASS (Prediction of Activity Spectra for Substances) | Biological activity prediction | To predict the spectrum of pharmacological activities and guide preclinical testing. | clinmedkaz.orgclinmedkaz.org |
| SwissTargetPrediction | Target identification | To identify the most likely protein targets of a compound. | clinmedkaz.org |
| Molecular Docking | Binding mode analysis | To understand the interactions between a compound and its biological target. | nih.gov |
| ADME Prediction Software | Physicochemical property prediction | To assess the drug-likeness and pharmacokinetic profile of a compound. | clinmedkaz.org |
The use of these in silico approaches significantly accelerates the identification and optimization of lead compounds, reducing the time and cost associated with drug discovery.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are indispensable for the definitive structural confirmation of piperidine-1-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose. evitachem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. evitachem.com
¹H NMR spectroscopy reveals the chemical environment of protons. For a derivative like 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester, characteristic signals would appear for the piperidine (B6355638) ring protons, aromatic protons, amine protons, and the tert-butyl group. vulcanchem.com The complex coupling patterns of the piperidine ring protons can be challenging to interpret manually due to the ring's conformation. stanford.edu
¹³C NMR spectroscopy provides information about the carbon skeleton, including the distinct signal of the carbonyl carbon in the carboxyl group. vulcanchem.comsemanticscholar.org
Mass Spectrometry (MS) is utilized to determine the molecular weight of the compound and to gain structural insights through fragmentation patterns. evitachem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. acs.org For instance, the molecular weight of derivatives can be verified by identifying the molecular ion peak [M+H]⁺ or other adducts like [M+Na]⁺. semanticscholar.org
A combination of these spectroscopic methods is often employed for comprehensive characterization. evitachem.comvulcanchem.com For example, in the analysis of piperidine-based compounds, NMR confirms the connectivity of atoms and functional groups, while MS verifies the molecular weight. evitachem.comresearchgate.net
Chromatographic Separations and Purification in Research Contexts (e.g., HPLC, SFC)
Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound in research settings. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods used.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of piperidine derivatives. vulcanchem.com Reversed-phase HPLC, often using a C18 column, is a common approach. vulcanchem.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. vulcanchem.com Gradient elution, where the mobile phase composition is changed over time, is often necessary to separate the target compound from potential impurities. vulcanchem.com For compounds lacking a strong UV chromophore, detectors like the Charged Aerosol Detector (CAD) can be used. researchgate.net
Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. core.ac.uk SFC is increasingly used for both analytical and preparative separations, including chiral separations of piperidine derivatives. acs.orgcore.ac.ukacs.org It can offer faster analysis times and reduced solvent consumption compared to HPLC. nsf.gov
The analysis of compounds like this compound, which may lack a strong chromophore for UV detection or ionize poorly in a mass spectrometer, often requires derivatization to enhance detection sensitivity. google.commdpi.com Derivatization involves chemically modifying the analyte to attach a tag that improves its analytical properties. nih.gov
For carboxylic acids, derivatization can reduce polarity, making them more amenable to reversed-phase HPLC, and improve ionization efficiency for mass spectrometry. nih.gov Common strategies include:
Esterification: Converting the carboxylic acid to an ester can improve its chromatographic properties.
Amidation: Reacting the carboxylic acid with an amine containing a fluorescent or electroactive group. For example, N-(4-aminophenyl)piperidine has been used as a high proton affinity tag to improve the detection of organic acids in positive mode electrospray ionization (ESI) mass spectrometry. nsf.govnih.gov This approach has been shown to significantly increase sensitivity in both LC-MS and SFC-MS analyses. nsf.govnih.govresearchgate.netnsf.gov
Hydrazone Formation: Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to derivatize carboxylic acids, allowing for detection in the near-visible region. nih.govnih.gov
A patent describes the use of benzoyl chloride to derivatize 3-aminopiperidine, allowing for sensitive HPLC-UV detection. google.com This highlights a common strategy for amines that can be adapted for amino acids.
Analyzing polar compounds such as this compound in complex biological matrices (e.g., plasma, urine, cell extracts) presents significant analytical challenges. mdpi.comresearchgate.net These challenges include:
Poor retention on traditional reversed-phase HPLC columns. mdpi.com
Ion suppression or enhancement effects in mass spectrometry due to matrix components.
Low sensitivity in negative ionization mode, which is often required for detecting native carboxylic acids. nsf.govresearchgate.net
To overcome these issues, specific strategies are employed:
Sample Preparation: Solid-phase extraction (SPE) is a common technique to clean up samples and concentrate the analyte of interest before analysis. diva-portal.orgnih.gov
Chromatographic Mode Selection: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase HPLC that is well-suited for retaining and separating very polar compounds. shodex.comnih.gov
Derivatization: As mentioned previously, derivatization can make the analyte less polar and more easily detectable. nsf.govmdpi.com Phenylenediamine-based derivatization has been successfully used for the quantitative LC-MS/MS analysis of carboxylic acids in various biological matrices. mdpi.com
Use of Ion-Pairing Reagents: For compounds that are not retained on reversed-phase columns, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be added to the mobile phase to increase retention. researchgate.net
Enhancing Detection Sensitivity through Derivatization Strategies
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, SFC-MS)
Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are particularly valuable for the analysis of this compound and its metabolites. semanticscholar.orgsigmaaldrich.com
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govsigmaaldrich.com This technique allows for the simultaneous quantification and identification of compounds in complex samples. nih.gov For example, LC-MS has been used for the analysis of piperidine carboxylic acid derivatives in various research applications. semanticscholar.org The development of robust LC-MS methods is crucial for studying metabolites in biological systems. mdpi.comnih.gov
SFC-MS offers an alternative to LC-MS, particularly for a broad range of analytes from hydrophilic to lipophilic. nih.gov The use of a derivatization tag like N-(4-aminophenyl)piperidine has been shown to dramatically improve the detection of organic acids by SFC-MS, making it a viable technique for metabolomic analysis where these compounds were previously difficult to measure. nsf.govnih.govresearchgate.netnsf.gov
The data below illustrates typical parameters for these hyphenated techniques.
Interactive Data Table: Example Parameters for Hyphenated Techniques
| Parameter | LC-MS | SFC-MS (Derivatized) |
|---|---|---|
| Column | Reversed-phase C18 researchgate.net or HILIC shodex.com | Chiral or achiral phases acs.orgnsf.gov |
| Mobile Phase (A) | Water with 0.1% Formic Acid nih.gov | Supercritical CO₂ chromatographyonline.com |
| Mobile Phase (B) | Acetonitrile with 0.1% Formic Acid nih.gov | Methanol (B129727) with additives (e.g., ammonium (B1175870) acetate) nsf.gov |
| Flow Rate | 0.4 - 1.0 mL/min researchgate.netnih.gov | 1.5 - 3.0 mL/min nsf.govchromatographyonline.com |
| Detection Mode | ESI Positive or Negative researchgate.net | ESI Positive (after derivatization) nsf.gov |
| Key Advantage | Well-established for a wide range of compounds. | Fast separations, reduced organic solvent use. nsf.gov |
Method Validation for Quantitative Analysis of this compound and its Metabolites
For quantitative analysis, it is essential that the analytical method is validated to ensure its reliability. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netijpsonline.com According to guidelines from the International Council for Harmonisation (ICH), key validation parameters include: ijpsonline.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. researchgate.netijpsonline.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netijpsonline.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically expressed as the relative standard deviation (RSD). researchgate.netresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. ijpsonline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A validated HPLC method for a related piperidine compound demonstrated good linearity, precision, and specificity, making it suitable for routine quality control analysis. researchgate.net Similarly, quantitative methods using LC-MS/MS have been established with reliable linearity and reproducibility for analyzing piperidine-based compounds in cellular extracts. nih.gov
Quality Control and Impurity Profiling in Research Samples
Quality control and impurity profiling are critical aspects of research involving this compound to ensure the integrity of experimental results. Impurity profiling is the identification, structural elucidation, and quantitative determination of impurities and degradation products in bulk drug substances and pharmaceutical formulations. researchgate.netconicet.gov.ar
The presence of unwanted chemicals, even in small amounts, can influence the properties and activity of the compound of interest. researchgate.netjcchems.com Regulatory guidelines, such as those from the ICH, provide a framework for the control of impurities. jcchems.com
The process of impurity profiling involves:
Detection of Impurities: Using high-sensitivity analytical techniques like HPLC and GC. researchgate.net
Isolation and Characterization: Separating the impurity from the main compound, often using preparative HPLC, and then elucidating its structure using spectroscopic methods like NMR and MS. jcchems.com
Quantification: Determining the amount of each impurity present.
A comprehensive impurity profile is a description of all identified and unidentified impurities present in a research sample. conicet.gov.ar This is a crucial step in ensuring the quality and consistency of the material used in scientific studies. ijpsr.com
Emerging Research Areas and Future Perspectives in Piperidine 1 Carboxylic Acid Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of piperidine-containing compounds is a cornerstone of modern medicinal chemistry. mdpi.com Researchers are actively pursuing innovative and sustainable methods for constructing the piperidine (B6355638) ring and its derivatives, moving beyond traditional and often harsh chemical processes.
A significant area of focus is the development of greener synthetic methodologies . For instance, researchers have explored the use of water as a solvent in the synthesis of piperidine derivatives, a more environmentally friendly alternative to many organic solvents. mdpi.com Similarly, the use of catalysts like nano MgFe2O4 in solvent-free reactions represents a move towards more sustainable chemical synthesis. nih.gov Another approach involves the use of flow chemistry, which can improve reaction yields, reduce the formation of byproducts, and enhance safety, particularly when scaling up from laboratory to industrial production. pharmaron.com A successful kilogram-scale synthesis of a fluorinated piperidine derivative using a photoredox flow procedure highlights the potential of this technology. pharmaron.com
Novel catalytic systems are also being developed to improve the efficiency and selectivity of piperidine synthesis. These include iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts and the use of rhodium and palladium complexes for the hydrogenation of fluoropyridines. mdpi.com Researchers are also investigating enzyme-catalyzed reactions, which offer high selectivity under mild conditions.
Furthermore, multi-component reactions (MCRs) are gaining traction as an efficient way to synthesize highly functionalized piperidine scaffolds in a single step. mdpi.com These reactions, often catalyzed by substances like glutamic acid, offer a streamlined approach to creating complex molecules. mdpi.com The development of methods for the asymmetric synthesis of piperidines, such as those involving nitro-Mannich/reduction cyclization and desymmetrization approaches, is crucial for producing specific stereoisomers with desired biological activities. mdpi.com
Exploration of Untapped Biological Activities and Therapeutic Niches
The piperidine nucleus is a privileged scaffold in drug discovery, with derivatives showing a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net Ongoing research continues to uncover new therapeutic possibilities for piperidine-1-carboxylic acid and its analogues.
One promising area is in the development of inhibitors for novel biological targets . For example, derivatives of this compound are being investigated as inhibitors of enzymes like UDP-galactopyranose mutase, a key enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. excli.de Other research is focused on developing piperidine-based compounds as inhibitors of anaplastic lymphoma kinase (ALK), a target in certain types of cancer. bohrium.com
The versatility of the piperidine scaffold allows for its incorporation into a wide range of molecular architectures, leading to the discovery of compounds with unique pharmacological profiles. For instance, piperidine and dehydropiperidine carboxylic acid analogues have been designed as potent dual agonists for PPARalpha/gamma, which are important targets in metabolic diseases. nih.gov Additionally, piperidine derivatives are being explored for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's, acting as monoamine oxidase (MAO) inhibitors or targeting other relevant pathways. researchgate.net
The following table summarizes some of the emerging therapeutic targets for this compound derivatives:
| Therapeutic Target | Potential Indication | Reference |
| UDP-galactopyranose mutase | Tuberculosis | excli.de |
| Anaplastic lymphoma kinase (ALK) | Cancer | bohrium.com |
| PPARalpha/gamma | Metabolic diseases | nih.gov |
| Monoamine Oxidase (MAO) | Neurodegenerative diseases | researchgate.net |
| Programmed death-ligand 1 (PD-L1) | Cancer (Immunotherapy) | nih.govacs.org |
| Histamine (B1213489) H3 and Sigma-1 Receptors | Pain | acs.org |
| Dopamine (B1211576) Transporter (DAT) | Cocaine abuse | nih.gov |
Advancements in Computational Chemistry for Rational Drug Design and Virtual Screening
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and virtual screening of new drug candidates. bohrium.com These in silico approaches are being increasingly applied to the study of this compound derivatives to accelerate the discovery of novel therapeutic agents.
Virtual screening of large compound libraries is a powerful method for identifying potential new inhibitors for specific biological targets. nih.govacs.org For example, virtual screening has been successfully used to identify novel small molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a key target in cancer immunotherapy. nih.govacs.org This approach involves docking thousands of compounds into the binding site of the target protein and ranking them based on their predicted binding affinity.
Molecular docking studies provide detailed insights into the binding interactions between a ligand and its target protein at the atomic level. bohrium.comnih.gov This information is crucial for understanding the structure-activity relationships (SAR) of a series of compounds and for designing new analogues with improved potency and selectivity. For instance, docking studies have been used to understand how 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides interact with different isoforms of human carbonic anhydrase, guiding the design of more selective inhibitors. nih.gov
Density Functional Theory (DFT) calculations are another important computational tool used to investigate the electronic and structural properties of molecules. bohrium.com DFT studies can provide insights into the reactivity and stability of piperidine derivatives, helping to rationalize their biological activity. bohrium.comresearchgate.net
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
A fundamental understanding of how this compound derivatives interact with their biological targets at the molecular level is essential for the development of safe and effective drugs. Researchers are employing a variety of techniques to elucidate these mechanisms.
X-ray crystallography provides high-resolution three-dimensional structures of ligand-protein complexes, offering a detailed picture of the binding interactions. researchgate.net This information is invaluable for structure-based drug design.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying ligand-protein interactions in solution. nih.gov 2D NMR experiments can be used to confirm the structure of synthesized compounds and to study their conformational changes upon binding to a target. nih.gov
Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time. nih.gov MD simulations can provide insights into the dynamic nature of ligand-protein interactions and can help to predict the stability of binding complexes. nih.gov
By combining these experimental and computational approaches, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound derivatives. This knowledge is crucial for the design of next-generation therapeutics with improved efficacy and reduced side effects.
Addressing Challenges in Scalability and Practical Implementation of Research Findings
Translating promising research findings from the laboratory to practical applications, such as large-scale production and clinical use, presents a number of challenges.
Scalability of synthesis is a major hurdle. vulcanchem.com Synthetic routes that are efficient on a small scale may not be practical or cost-effective for large-scale production. vulcanchem.com Challenges include the need for expensive reagents or catalysts, difficult purification procedures, and safety concerns associated with exothermic reactions. vulcanchem.com Addressing these challenges requires the development of robust and scalable synthetic processes. The transition from batch to flow chemistry is one strategy being explored to improve yield and safety during scale-up.
Stereochemical control is another significant challenge, particularly for compounds with multiple chiral centers. vulcanchem.com The development of efficient methods for asymmetric catalysis is crucial for producing enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities. vulcanchem.com
Bioavailability and prodrug strategies are also important considerations. vulcanchem.com Some this compound derivatives may have poor oral bioavailability due to factors such as low solubility or rapid metabolism. The development of prodrugs, which are inactive compounds that are converted to the active drug in the body, is one strategy to overcome these limitations. vulcanchem.com
Finally, target validation is a critical step in the drug discovery process. vulcanchem.com It is essential to confirm that the identified biological target is indeed responsible for the observed therapeutic effect. Techniques such as CRISPR-Cas9 gene editing can be used to validate drug targets in cellular and animal models. vulcanchem.com
Overcoming these challenges will be essential for the successful translation of promising this compound-based drug candidates into new medicines.
Q & A
Q. What are the common synthetic routes for preparing piperidine-1-carboxylic acid derivatives, and how do reaction conditions influence product purity?
this compound derivatives, such as tert-butyl esters, are typically synthesized via asymmetric alkylation using chiral catalysts (e.g., phase-transfer conditions for enantioselective synthesis of α-alkyl cysteine derivatives) . Passerini reactions combined with olefin cross-metathesis have also been employed to construct dendritic architectures from piperidine-based scaffolds . Key factors affecting purity include:
- Catalyst selection : Chiral catalysts (e.g., quaternary ammonium salts) improve enantiomeric excess.
- Solvent polarity : Polar aprotic solvents enhance reaction rates in alkylation steps.
- Temperature control : Lower temperatures reduce side reactions in sensitive intermediates. Post-synthesis purification via HPLC and recrystallization ensures ≥95% purity, as validated by NMR and MS .
Q. What analytical techniques are critical for characterizing this compound derivatives, and how should conflicting spectral data be resolved?
- NMR spectroscopy : Proton and carbon NMR identify regiochemical outcomes (e.g., tert-butyl ester protons at δ 1.48 ppm in CDCl₃) .
- Mass spectrometry (MS) : Exact mass analysis (e.g., m/z 292.1688 for C₁₆H₂₄N₂O₃ derivatives) confirms molecular formulas .
- HPLC retention times : Used to assess purity and resolve stereoisomers (e.g., 1.78 minutes under SMD-TFA05 conditions) . Resolving contradictions : Cross-validate data with synthetic intermediates (e.g., compare tert-butyl ester derivatives with known standards) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be optimized using chiral catalysts?
Enantioselectivity is achieved via phase-transfer catalysis (PTC) with cinchona alkaloid-derived catalysts. For example:
- Reaction setup : 2-Phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester undergoes alkylation in a biphasic system (toluene/NaOH) with 10 mol% catalyst, yielding (R)-α-alkyl cysteine derivatives with >90% ee .
- Key variables :
| Catalyst Type | ee (%) | Yield (%) |
|---|---|---|
| Quaternary ammonium salts | 92 | 85 |
| Crown ethers | 78 | 70 |
| Optimization requires balancing steric bulk and hydrogen-bonding interactions to minimize racemization . |
Q. What strategies are effective for integrating this compound scaffolds into complex macrocyclic structures?
Cobalt-mediated [2 + 2 + 2] cycloaddition enables macrocyclization of piperidine-carboxylic acid esters. For example:
- Procedure : React 4-(oxo-tricyclo[16.2.2.0⁷,¹²]docosa-pentaen-19-yl)-piperidine-1-carboxylic acid benzyl ester with Co(CO)₈ under inert conditions to form 2-oxo-pyridinophanes .
- Challenges : Steric hindrance from bulky substituents (e.g., benzyl esters) requires prolonged reaction times (48–72 hours) .
Q. How do computational models predict the reactivity of this compound intermediates in multi-step syntheses?
DFT calculations (e.g., B3LYP/6-31G*) model transition states in key reactions:
- Amide coupling : Activation energies for tert-butyl ester formation correlate with electron-withdrawing substituents on the piperidine ring .
- Cross-coupling : Pd-mediated Suzuki reactions of 4-aryl-piperidine derivatives show steric effects dominate over electronic factors in regioselectivity . Experimental validation via kinetic studies (e.g., monitoring tert-butyl deprotection rates by HPLC) is critical .
Methodological Considerations
Q. How should researchers design experiments to resolve discrepancies in synthetic yields of this compound tert-butyl esters?
- Stepwise troubleshooting :
Verify tert-butyl chloroformate stoichiometry (1.2–1.5 equivalents) to prevent underprotection .
Monitor reaction pH (optimally pH 8–9) to avoid hydrolysis of activated esters .
Use in situ FTIR to track carbonyl stretching (1720–1740 cm⁻¹) for real-time progress .
- Case study : A 20% yield discrepancy in Example 21 (EP 4374877) was traced to residual moisture in the solvent, resolved by molecular sieves .
Q. What are the best practices for handling air/moisture-sensitive this compound intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
